molecular formula C39H45N5O3 B1212909 2-benzyl-4,5-dihydro-1H-imidazole;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine CAS No. 85099-49-6

2-benzyl-4,5-dihydro-1H-imidazole;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine

Cat. No.: B1212909
CAS No.: 85099-49-6
M. Wt: 631.8 g/mol
InChI Key: GHFJRIHTLCCTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-benzyl-4,5-dihydro-1H-imidazole;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine” is a complex organic molecule that incorporates multiple functional groups, including imidazole, diazinane, and ethanamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for these compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products

    Oxidation: Imidazole-2-carboxylic acid

    Reduction: Diazinane alcohol

    Substitution: Substituted amines

Scientific Research Applications

Chemistry

These compounds are used as intermediates in the synthesis of more complex molecules. For example, imidazole derivatives are key components in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, these compounds are studied for their potential as enzyme inhibitors and receptor modulators. Imidazole derivatives, in particular, have shown promise in inhibiting enzymes involved in various diseases .

Medicine

Medicinal applications include the development of drugs for treating infections, inflammation, and cancer. The unique structures of these compounds allow them to interact with biological targets in specific ways, making them valuable in drug discovery .

Industry

In the industrial sector, these compounds are used in the production of polymers, dyes, and other materials. Their chemical properties make them suitable for various applications, including as catalysts and stabilizers .

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Histidine, purine, histamine

    Diazinane derivatives: Barbiturates, hydantoins

    Ethanamine derivatives: Amphetamines, phenylethylamines

Uniqueness

The uniqueness of the compound “2-benzyl-4,5-dihydro-1H-imidazole;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine” lies in its combination of multiple functional groups, which allows it to exhibit a wide range of chemical and biological activities.

Properties

CAS No.

85099-49-6

Molecular Formula

C39H45N5O3

Molecular Weight

631.8 g/mol

IUPAC Name

2-benzyl-4,5-dihydro-1H-imidazole;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine

InChI

InChI=1S/C17H21N.C12H12N2O3.C10H12N2/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-2-4-9(5-3-1)8-10-11-6-7-12-10/h2-11H,12-15H2,1H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);1-5H,6-8H2,(H,11,12)

InChI Key

GHFJRIHTLCCTOG-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.C1CN=C(N1)CC2=CC=CC=C2

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.C1CN=C(N1)CC2=CC=CC=C2

85099-49-6

Synonyms

SR 82 tablets

Origin of Product

United States

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